molecular formula C16H17ClN2O B1380052 [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1445127-44-5

[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No.: B1380052
CAS No.: 1445127-44-5
M. Wt: 288.77 g/mol
InChI Key: WJHCKNMESFZKOC-UHFFFAOYSA-N
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Description

[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C16H17ClN2O and its molecular weight is 288.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxazoline Derivatives in Neuropharmacology

Oxazoline derivatives, similar in structure to the queried compound, have been investigated for their antidepressant and anxiolytic properties. For instance, a study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, a class including oxazoline derivatives, revealed their potential as selective D4-ligands with effects on dopaminergic pathways, which are significant in the context of neurological disorders and behavioral responses (Enguehard-Gueiffier et al., 2006).

Phenylpiperazine Compounds in Neurological Research

Phenylpiperazine is a core structure in various pharmacologically active compounds, often explored for their interactions with neurotransmitter systems. A compound with a phenylpiperazine moiety, described in the study by Gao et al. (2001), was analyzed for its effects on dopaminergic transmission in the spinal cord, which could be relevant to understanding pain modulation and inflammatory responses in neurological conditions (Gao et al., 2001).

Properties

IUPAC Name

[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O.ClH/c17-11-15-10-16(18-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCKNMESFZKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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